2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole
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Description
2-benzyl-1-isopropyl-1H-benzo[d]imidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation . A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes has been introduced .Molecular Structure Analysis
The molecular structure of 2-benzyl-1-isopropyl-1H-benzo[d]imidazole consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are diverse. Recent advances in the synthesis of imidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
2-benzyl-1-isopropyl-1H-benzo[d]imidazole has a molecular weight of 160.22 . It is a solid at room temperature and is highly soluble in water and other polar solvents .Mechanism of Action
While the specific mechanism of action for 2-benzyl-1-isopropyl-1H-benzo[d]imidazole is not mentioned in the search results, benzimidazole derivatives have been found to show a broad range of biological activities . They are used in a diverse range of applications, including pharmaceuticals and agrochemicals .
Future Directions
The future directions for research on 2-benzyl-1-isopropyl-1H-benzo[d]imidazole and similar compounds are promising. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Furthermore, the search for new anti-mycobacterial agents has revealed the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives .
Properties
IUPAC Name |
2-benzyl-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13(2)19-16-11-7-6-10-15(16)18-17(19)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILSHBFHHILNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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